![molecular formula C13H19Cl2F3N2 B2553320 N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707710-39-1](/img/structure/B2553320.png)
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2F3N2 It is known for its unique structural features, which include a trifluoromethyl group attached to a benzyl moiety, linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The 2-(trifluoromethyl)benzyl chloride undergoes nucleophilic substitution with piperidin-4-amine to form N-[2-(trifluoromethyl)benzyl]piperidin-4-amine.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The benzyl and piperidine moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring is known to interact with various receptor sites, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
N-[2-(Chloromethyl)benzyl]piperidin-4-amine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.
Uniqueness
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
Biological Activity
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, with the molecular formula C₁₃H₁₉Cl₂F₃N₂ and a molecular weight of approximately 331.21 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a benzyl moiety linked to a piperidin-4-amine structure. This specific substitution enhances the compound's lipophilicity and bioavailability, which are critical for its pharmacological effectiveness. The presence of the trifluoromethyl group is known to increase binding affinity to various biological targets, thereby influencing its therapeutic potential .
Antiparasitic Activity
This compound has shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro assays indicate that this compound exhibits selective toxicity towards the parasite while sparing mammalian cells, making it a candidate for further development in antiparasitic therapies .
Interaction with Cytochrome P450 Enzymes
The compound interacts significantly with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that this compound could influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The trifluoromethyl group enhances binding to specific receptors or enzymes.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways relevant to parasitic survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | C₁₃H₁₆F₄N₂·2ClH | Contains an additional fluorine atom |
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride | C₁₃H₁₉Cl₂F₃N₂ | Substituted phenyl group instead of benzyl |
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamide | C₁₅H₁₈ClN | Exhibits strong antiparasitic activity against Trypanosoma brucei |
Case Studies and Research Findings
- Antiparasitic Efficacy : In a study aimed at identifying new antiparasitic agents, this compound demonstrated significant potency against T. brucei, with IC50 values indicating effective inhibition at low concentrations .
- Pharmacological Profiling : Research involving the compound's pharmacological profile revealed that modifications in its structure could lead to enhanced activity against resistant strains of parasites. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy .
- In Vivo Studies : Preliminary in vivo studies have shown that compounds similar to this compound can effectively reduce parasitemia in animal models, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-10(12)9-18-11-5-7-17-8-6-11;;/h1-4,11,17-18H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWWMOHZJICYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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